Welcome to the BenchChem Online Store!
molecular formula C9H12N2O B8496602 1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Cat. No. B8496602
M. Wt: 164.20 g/mol
InChI Key: UONSZZGFPSQAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410534

Procedure details

Dimethyl sulfate (44.2 g, 0.362 moles) is added to a stirred and cooled solution of 1-(3-hydroxypropyl)-2-dimethylaminopyrrole (57 g, 0.313 moles) in acetone (285 ml), maintained in an atmosphere of nitrogen, at a rate such that the reaction temperature does not exceed 4° C. The reaction is then allowed to come to room temperature at which point stirring is continued for a further 1 hour. The reaction is complete (t.l.c., silica gel, CH2Cl2 --MeOH; 90:10) at this time and a solution of sodium cyanide (33.4 g., 1.28 moles) in water (74 ml.) is added. The apparatus is equipped to permit distillation and the reaction is heated to 95° during which time a distillate (ca. 275 ml.) is collected. The reaction is then heated at gentle reflux for 0.5 hours and 150 ml. water is added. the product is extracted into dichloromethane (4×200 ml.), the extract is washed with dilute sodium chloride solution and then dried over sodium sulfate. The solvent is removed in vacuo and the oily residue (51 g) is purrified by column chromatography over silica gel to give 38.1 g (74%) 1-(3-hydroxypropyl)pyrrol-2-acetonitrile (Formula (XVII) where n is 1) which is contained in the hexane-ethyl acetate (85:15) eluate. The product on distillation, b.p. 146°/0.15 mm is analytically pure and exhibited the following physical characteristics:
Quantity
44.2 g
Type
reactant
Reaction Step One
Name
1-(3-hydroxypropyl)-2-dimethylaminopyrrole
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
285 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.4 g
Type
reactant
Reaction Step Four
Name
Quantity
74 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(OC)(OC)(=O)=O.[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1N(C)C.C(Cl)Cl.[C-]#[N:24].[Na+].C[C:27]([CH3:29])=O>O.CO>[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH2:29][C:27]#[N:24] |f:3.4|

Inputs

Step One
Name
Quantity
44.2 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
1-(3-hydroxypropyl)-2-dimethylaminopyrrole
Quantity
57 g
Type
reactant
Smiles
OCCCN1C(=CC=C1)N(C)C
Name
Quantity
285 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
33.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
74 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained in an atmosphere of nitrogen, at a rate such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 4° C
CUSTOM
Type
CUSTOM
Details
to come to room temperature at which point
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The apparatus is equipped
DISTILLATION
Type
DISTILLATION
Details
distillation
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to 95° during which time a distillate (ca. 275 ml.)
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 0.5 hours
Duration
0.5 h
ADDITION
Type
ADDITION
Details
water is added
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into dichloromethane (4×200 ml.)
WASH
Type
WASH
Details
the extract is washed with dilute sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCN1C(=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 38.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.